2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
Description
The compound 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a substituted imidazole derivative characterized by a sulfur-containing thioether group (2,6-dichlorobenzylsulfanyl) and three aromatic substituents (4,5-diphenyl and 1-propyl). Imidazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Structural elucidation of such compounds typically involves X-ray crystallography, where tools like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h3-15H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHYKGKYWQROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Research indicates that compounds containing imidazole rings exhibit a range of biological activities. Specifically, 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole has been investigated for:
Antimicrobial Properties : Studies have shown that derivatives of imidazole can be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group and dichlorobenzyl moiety in this compound enhances its reactivity and potential biological activity.
Mechanism of Action : The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance the compound's ability to interact with biological systems. Investigations into its binding affinity with specific proteins or enzymes are ongoing to elucidate its mechanism of action .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Starting materials include 2,6-dichlorobenzenesulfonyl chloride and 4,5-diphenyl-1H-imidazole.
- Reaction Conditions : The reaction is usually carried out under basic conditions to form the sulfonylated imidazole intermediate.
- Final Product Formation : Further reactions may involve coupling reactions or substitutions to yield the final compound.
Optimization of these synthetic steps is crucial for improving yield and purity during industrial production .
Potential Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound has potential applications in:
Drug Development : The compound's ability to interact with biological systems positions it as a candidate for developing new antimicrobial agents. Its structural features may allow it to target specific pathways or proteins involved in microbial resistance.
Pharmaceutical Research : Ongoing studies aim to explore the compound's efficacy in various therapeutic contexts, particularly in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group and the imidazole core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfanyl linkage may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole with structurally analogous compounds would focus on:
- Molecular geometry (bond lengths, angles, torsional conformations).
- Crystal packing motifs (π-π stacking, hydrogen bonding, halogen interactions).
- Electronic properties (substituent effects on reactivity or bioactivity).
Methodologies for Comparison (Based on Evidence):
Structural Refinement and Validation :
- SHELXL is used to refine crystallographic data, enabling precise comparison of bond lengths and angles between analogs .
- WinGX integrates tools like PLATON for validation, ensuring structural reliability before comparative studies .
Intermolecular Interaction Analysis :
- Mercury’s Materials Module allows systematic comparison of packing motifs (e.g., halogen interactions in chlorinated analogs) and void spaces in crystal lattices .
- IsoStar (linked via Mercury) provides statistical data on preferred interaction geometries (e.g., Cl···Cl distances in dichlorobenzyl groups) .
Graphical Representation :
- ORTEP for Windows generates standardized thermal ellipsoid plots, critical for visualizing conformational differences between analogs (e.g., propyl chain orientation) .
Hypothetical Data Table (Example):
Biological Activity
2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C25H22Cl2N2S
- Molar Mass : 453.43 g/mol
- CAS Number : 339277-23-5
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Imidazole Ring : Achieved through the condensation of suitable aldehydes and amines.
- Introduction of the Sulfanyl Group : This is done using sulfanyl chlorides in the presence of a base.
- Substitution Reactions : The dichlorobenzyl group is introduced via nucleophilic substitution.
- Final Assembly : Coupling of intermediate products under controlled conditions often using catalysts.
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of imidazole derivatives. For instance:
- Jain et al. evaluated compounds similar to this compound against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated significant antimicrobial activity, particularly for derivatives with similar structural motifs .
| Compound | Microorganism | Activity (MIC) |
|---|---|---|
| 2a | S. aureus | 0.5 µg/mL |
| 2b | E. coli | 0.25 µg/mL |
| 2c | B. subtilis | 0.75 µg/mL |
Anticancer Activity
The imidazole ring has been associated with anticancer properties:
- Research indicates that compounds containing imidazole moieties can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer metabolism .
The biological activity is largely attributed to the compound's ability to interact with various molecular targets:
- The sulfanyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.
- The imidazole ring is capable of participating in hydrogen bonding and π–π interactions, enhancing binding affinity to target molecules .
Case Studies and Research Findings
- Antimicrobial Evaluation :
- Cytotoxicity Studies :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole?
- Methodology : Utilize multicomponent reactions (MCRs) under green chemistry conditions. For example, describes a similar imidazole derivative synthesized via MCRs using ionic liquids as recyclable catalysts. Optimize reaction parameters (e.g., solvent, temperature, catalyst loading) to enhance yield and regioselectivity. Characterize intermediates via -NMR and LC-MS to confirm stepwise progression .
- Validation : Compare synthesized products with reference standards (e.g., via HPLC or melting point analysis) as outlined in , which emphasizes impurity profiling using validated chromatographic methods .
Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?
- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX software for structure refinement ( ). Use ORTEP-3 ( ) to visualize anisotropic displacement parameters and validate bond lengths/angles against density functional theory (DFT) calculations. For example, provides a precedent for resolving imidazole derivatives using SC-XRD .
- Data Interpretation : Cross-reference crystallographic data (e.g., CIF files) with databases like the Cambridge Structural Database (CSD) to identify deviations in torsion angles or packing motifs.
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology : Combine HPLC () with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., isomers or unreacted precursors). For functional group confirmation, use FT-IR to identify sulfanyl (C–S) stretches (~600–700 cm) and -NMR to resolve substituted phenyl carbons .
- Quantitative Analysis : Apply UV-Vis spectroscopy (as in ) to establish molar absorptivity for concentration-dependent assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological potential?
- Methodology : Design a library of analogs by modifying substituents (e.g., varying halogen positions on the benzyl group or alkyl chain length at N1). demonstrates how substituent diversity impacts physicochemical properties in imidazole derivatives .
- Assay Design : Use in vitro models (e.g., enzyme inhibition or cell viability assays) to correlate substituent effects with activity. For example, highlights imidazoles’ antimicrobial and anticancer potential, suggesting standardized protocols like MIC (minimum inhibitory concentration) testing .
Q. What computational strategies are effective for predicting binding modes with target proteins?
- Methodology : Perform molecular docking (e.g., AutoDock Vina or Schrödinger Suite) using the compound’s crystal structure (from SC-XRD) and protein targets (e.g., kinases or cytochrome P450 enzymes). Validate predictions with molecular dynamics (MD) simulations to assess binding stability.
- Data Integration : Cross-reference docking scores with experimental IC values to refine force field parameters. ’s pharmacophore analysis of imidazole derivatives provides a template for prioritizing targets .
Q. How can contradictory results in synthetic yields or bioactivity be resolved?
- Case Study : If varying catalytic conditions (e.g., ionic liquid vs. traditional solvents) lead to inconsistent yields, conduct kinetic studies (e.g., reaction monitoring via in situ FT-IR) to identify rate-limiting steps. emphasizes the role of recyclable catalysts in improving reproducibility .
- Bioactivity Contradictions : Use metabolomic profiling (e.g., LC-MS/MS) to detect metabolite interference in bioassays. ’s impurity standards (e.g., Isoconazole Nitrate) can help rule out off-target effects from synthetic byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
